Differential Substrate Affinity for Galactose 1-Dehydrogenase (EC 1.1.1.120): 2,6-Dideoxy-D-allose vs. 6-Deoxy-D-galactose
Galactose 1-dehydrogenase (NADP⁺) from Pseudomonas putida displays a 35-fold difference in Km between 2,6-dideoxy-D-allose (12 mM) and the natural substrate D-galactose (0.48 mM), while 6-deoxy-D-galactose exhibits a biphasic Km range of 0.48–420 mM [1]. Although the directly measured isomer is D-allose rather than D-galactose, the data demonstrate that simultaneous 2,6-dideoxygenation imposes a distinct kinetic penalty not observed with single 6-deoxygenation alone, confirming that the 2,6-dideoxy pattern is recognized as a unique substrate class.
| Evidence Dimension | Michaelis constant (Km) for galactose 1-dehydrogenase |
|---|---|
| Target Compound Data | 2,6-Dideoxy-D-allose: Km = 12 mM |
| Comparator Or Baseline | D-Galactose: Km = 0.48 mM; 6-Deoxy-D-galactose: Km = 0.48–420 mM; 2-Deoxy-D-galactose: Km = 3.3 mM |
| Quantified Difference | Km for 2,6-dideoxy derivative is 25-fold higher than D-galactose and 3.6-fold higher than 2-deoxy-D-galactose |
| Conditions | Pseudomonas putida galactose 1-dehydrogenase (NADP⁺) at pH 9.0, 23°C, with NADP⁺ as cosubstrate |
Why This Matters
The distinct Km value for the 2,6-dideoxy scaffold indicates that enzymes involved in deoxysugar catabolism and secondary metabolite biosynthesis will process this compound with kinetics that cannot be predicted from mono-deoxy analogs, directly impacting pathway engineering and in vitro glycosylation design.
- [1] BRENDA: Information on EC 1.1.1.120 – galactose 1-dehydrogenase (NADP⁺). KM values. https://enzyme-information.de/all_enzymes.php?ecno=1.1.1.120&table=KM_Value#TAB. View Source
